4-Chloro Perazine Dihydrochloride

Description

Properties

IUPAC Name |

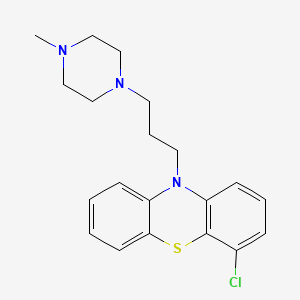

4-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S/c1-22-12-14-23(15-13-22)10-5-11-24-17-7-2-3-9-19(17)25-20-16(21)6-4-8-18(20)24/h2-4,6-9H,5,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPMPGQTRXUECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-34-3 | |

| Record name | 4-Chloro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-10-(3-(4-METHYLPIPERAZIN-1-YL)PROPYL)-10H-PHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN3MW1E2YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies and Derivatization Strategies for 4 Chloro Perazine Dihydrochloride and Analogues

Elucidation of Precursor Chemistry and Advanced Reaction Pathways

The synthesis of 4-Chloro Perazine Dihydrochloride (B599025), a phenothiazine (B1677639) derivative, is a multi-step process rooted in the construction of its two key heterocyclic scaffolds: the phenothiazine core and the piperazine (B1678402) ring.

The formation of the phenothiazine tricycle is a cornerstone of the synthesis. Classical and advanced methods for constructing this ring system often involve the cyclization of diaryl sulfides. researchgate.netresearchgate.net Key reaction pathways include the Ullmann cyclization or the Smiles rearrangement of appropriately substituted sulfide (B99878) precursors. researchgate.net For instance, the reaction may involve heating an o-aminodiphenyl sulfide containing a leaving group (like a halogen) in the presence of a base. researchgate.net More advanced, multi-component reactions have also been developed, allowing for the selective synthesis of functionalized phenothiazine structures from aromatic aldehydes and other precursors in a single pot. researchgate.net

The second critical component is the N-methylpiperazine side chain. The piperazine ring itself is a common motif in medicinal chemistry, and numerous synthetic routes exist for its derivatives. rsc.orgthieme-connect.com One common approach involves the condensation of ethylenediamine (B42938) with a suitable dielectrophile. thieme-connect.com More advanced strategies, such as those involving the cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO), provide a versatile method for creating a variety of piperazine derivatives. rsc.org

The final steps involve coupling the phenothiazine core with the piperazine side chain and subsequent modifications. This is typically achieved via N-alkylation, where the phenothiazine nitrogen atom displaces a leaving group on a propyl chain attached to the N-methylpiperazine ring. researchgate.net A continuous-flow synthesis model for a related phenothiazine involved reacting the phenothiazine core with 3-chloropropionyl chloride, followed by nucleophilic substitution with the piperazine derivative. researchgate.net The introduction of the chlorine atom at the 4-position is accomplished using a suitable chlorinating agent. smolecule.com The synthesis is completed by reacting the free base form with hydrochloric acid to produce the more stable and soluble dihydrochloride salt. smolecule.com

Optimization of Synthetic Reaction Conditions and Yields for Enhanced Purity and Efficiency

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing costs and environmental impact, a key focus in organic process research. acs.org For the synthesis of phenothiazine and piperazine derivatives, parameters such as solvent, catalyst, temperature, and reaction time are meticulously adjusted.

Studies on the synthesis of related piperazine derivatives show that solvent choice significantly impacts reaction outcomes. As illustrated in the model reaction for 4H-pyran synthesis using piperazine as a catalyst, polar solvents generally provide better results than non-polar ones, with ethanol (B145695) often being the most effective. researchgate.net

Table 1: Effect of Solvent on a Piperazine-Catalyzed Model Reaction researchgate.net

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | H₂O | 8 | 70 |

| 2 | CH₃OH | 4 | 85 |

| 3 | C₂H₅OH | 2.5 | 92 |

| 4 | CH₃CN | 4 | 82 |

| 5 | CHCl₃ | 10 | 45 |

| 6 | Toluene | 12 | Trace |

| 7 | Dioxane | 12 | Trace |

Further optimization can involve screening different bases and their equivalents. In the synthesis of piperazinyl amides, for example, adjusting the equivalents of the piperazine reagent and the choice of solvent were crucial for driving the reaction to completion and achieving a high yield. nih.gov

Table 2: Optimization for the Synthesis of a Piperazinyl Amide Intermediate nih.gov

| Entry | Solvent | Ratio (Acid:Piperazine) | Time (h) | Yield (%) |

| 1 | DCM | 1:1.5 | 48 | 19 |

| 2 | THF | 1:1.5 | 48 | <5 |

| 3 | Toluene | 1:1.5 | 48 | <5 |

| 4 | Dioxane | 1:1.5 | 48 | <5 |

| 5 | DMF | 1:1.5 | 24 | 80 |

| 6 | CH₃CN | 1:1.5 | 24 | 85 |

| 7 | CH₃CN | 1:2.0 | 15 | 90 |

| 8 | CH₃CN | 1:2.5 | 10 | 95 |

The use of enabling technologies like continuous-flow processing has also emerged as a powerful tool for optimization. This approach allows for rapid heating and mixing, precise control over reaction time, and safer handling of reagents, often leading to higher conversions and yields in shorter timeframes compared to traditional batch processing. researchgate.netmdpi.com

Development of Novel Derivatization Approaches for 4-Chloro Perazine and Related Phenothiazine/Piperazine Scaffolds

The phenothiazine and piperazine scaffolds are highly amenable to chemical modification, allowing for the synthesis of a vast library of derivatives with tailored properties. researchgate.netdntb.gov.ua Such derivatization is key to developing research tools and studying structure-activity relationships.

Strategies for Structural Modification and Functionalization for Research Probes

Structural modification of the phenothiazine core typically targets the N-10, S-5, and C-3,7 positions. rsc.org These sites are accessible through a variety of chemical reactions:

N-Substitution: The nitrogen atom at position 10 is readily alkylated or acylated, allowing for the introduction of various side chains, which is the fundamental step in synthesizing perazine-type molecules. nih.govacs.orgnih.gov

S-Oxidation: The sulfur atom at position 5 can be oxidized to form sulfoxides or sulfones, which alters the electronic properties and conformation of the tricyclic system. smolecule.commdpi.com

Ring Substitution: The benzene (B151609) rings can undergo electrophilic substitution reactions like halogenation or formylation, providing handles for further functionalization through coupling reactions. rsc.org For example, introducing a carboxylic acid group can create a blue light emitter or an anchor point for further conjugation. lew.ro

The piperazine moiety also offers multiple sites for functionalization. One nitrogen can be attached to the phenothiazine core, while the other is available for modification, such as the methylation seen in 4-Chloro Perazine. This site can be functionalized with a wide range of groups to create research probes, for instance, by attaching fluorophores, biotin (B1667282) tags, or reactive groups for covalent labeling of biological targets. nih.govtandfonline.com The synthesis of piperazine derivatives containing quinone moieties or dihydrofuran groups showcases the versatility of this scaffold in creating hybrid molecules. nih.govtandfonline.com

Synthesis of Labeled Analogues for Advanced Mechanistic Studies

The synthesis of isotopically labeled analogues is a powerful strategy for elucidating reaction mechanisms, metabolic pathways, and target engagement in biological systems. While specific literature on labeled 4-Chloro Perazine Dihydrochloride is scarce, the general principles for creating such molecules are well-established within synthetic organic chemistry.

Labeling can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure. This is typically accomplished by using a labeled precursor at an appropriate stage of the synthesis.

Potential Labeling Strategies:

Side-Chain Labeling: A labeled version of the 3-carbon linker or the N-methyl group on the piperazine ring could be introduced. For example, using a commercially available deuterated or ¹³C-labeled version of 3-chloropropionyl chloride researchgate.net or a labeled methylating agent would place the isotope on the side chain.

Piperazine Ring Labeling: Synthesis of the piperazine ring itself could start from labeled precursors, such as ¹³C- or ¹⁵N-labeled ethylenediamine, which would incorporate the label into the heterocyclic core.

Phenothiazine Core Labeling: Introducing labels into the aromatic rings of the phenothiazine core is more complex but could be achieved by starting with a labeled benzene derivative during the initial steps of the phenothiazine synthesis.

These labeled analogues can then be used in techniques like mass spectrometry to trace metabolic fate or in nuclear magnetic resonance (NMR) spectroscopy to study protein-ligand interactions in detail, providing invaluable insights that are not accessible with unlabeled compounds.

Advanced Analytical Chemistry and Structural Elucidation of 4 Chloro Perazine Dihydrochloride

Application of High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic methods are crucial for the complete structural elucidation of complex organic molecules. By probing the interactions of the molecule with electromagnetic radiation, these techniques build a comprehensive picture of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of a molecule in solution. vulcanchem.comdntb.gov.ua By analyzing the magnetic behavior of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 4-Chloro Perazine, distinct signals (resonances) appear for each chemically unique proton. Protons on the aromatic phenothiazine (B1677639) core would resonate in a specific downfield region, while the protons of the propyl chain and the piperazine (B1678402) ring would appear at different, characteristic chemical shifts. The splitting of these signals (spin-spin coupling) provides direct evidence of adjacent, non-equivalent protons, allowing for the assembly of the molecular fragments.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a signal for each unique carbon atom in the structure. google.com This technique is essential for confirming the carbon backbone of the molecule. The carbon attached to the electron-withdrawing chlorine atom on the phenothiazine ring, as well as the carbons adjacent to the nitrogen atoms, would exhibit predictable chemical shifts that aid in their assignment.

2D NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to definitively link the ¹H and ¹³C data. A COSY spectrum reveals correlations between coupled protons, confirming their spatial proximity, while an HSQC spectrum correlates each proton directly to its attached carbon atom. This multi-faceted approach ensures a comprehensive and unambiguous structural assignment.

Table 1: Representative NMR Data for 4-Chloro Perazine Dihydrochloride (B599025) Note: This table presents expected chemical shift ranges based on the analysis of phenothiazine derivatives. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Technique | Expected Chemical Shift (δ) ppm |

| Aromatic Protons | ¹H NMR | 6.8 - 7.5 |

| Propyl & Piperazine Protons | ¹H NMR | 2.5 - 4.2 |

| Aromatic Carbons | ¹³C NMR | 115 - 148 |

| Propyl & Piperazine Carbons | ¹³C NMR | 20 - 60 |

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation behavior. nih.govresearchgate.net For 4-Chloro Perazine, the mass spectrum would display a molecular ion peak ([M+H]⁺) corresponding to the exact mass of the protonated free base. researchgate.net A key feature would be the isotopic signature of chlorine; the presence of ³⁵Cl and ³⁷Cl isotopes in a natural ~3:1 ratio results in a characteristic [M+H]⁺ to [M+H+2]⁺ peak ratio of approximately 3:1, confirming the presence of a single chlorine atom.

Upon fragmentation, the molecule breaks apart in a predictable manner, yielding smaller, charged ions. core.ac.uk Common fragmentation pathways for phenothiazine derivatives include the cleavage of the propyl-piperazine side chain from the tricyclic core. researchgate.netcore.ac.uk Analysis of the mass-to-charge ratio of these fragment ions allows chemists to piece together the molecule's structure, corroborating data from other spectroscopic methods. sci-hub.se

Vibrational and electronic spectroscopy offer complementary data for structural confirmation and quantitative analysis.

Infrared (IR) and Raman Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend). ijpsonline.com The resulting spectrum is a unique "molecular fingerprint." For 4-Chloro Perazine, the IR spectrum would show characteristic absorption bands for C-H bonds in the aromatic rings and aliphatic side chain, C-N bonds within the piperazine ring, and the C-Cl bond. openpharmaceuticalsciencesjournal.com These specific frequencies confirm the presence of the key functional groups. openpharmaceuticalsciencesjournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The extended conjugated system of the phenothiazine nucleus in 4-Chloro Perazine absorbs UV light at a characteristic wavelength (λmax). jddtonline.infoymerdigital.com For prochlorperazine (B1679090), a closely related compound, this maximum absorption is often observed around 254-258 nm. japtronline.comrjptonline.org This property is not only useful for confirming the presence of the chromophore but is also the basis for quantitative analysis in chromatographic methods.

Chromatographic Separation and Purity Assessment Methodologies in Research Settings

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the purity and assay determination of pharmaceutical compounds like 4-Chloro Perazine Dihydrochloride. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. rjptonline.orgjaptronline.com

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase. rjptonline.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer adjusted to a specific pH) and an organic solvent such as acetonitrile (B52724) or methanol. japtronline.comrjptonline.org Method development involves optimizing conditions like mobile phase composition, pH, and flow rate to achieve a sharp, symmetrical peak for the main compound and good separation from any potential impurities or degradation products. core.ac.ukjaptronline.com The method is then validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is specific, linear, accurate, precise, and robust. rjptonline.orgresearchgate.net

Table 2: Illustrative RP-HPLC Method Parameters for 4-Chloro Perazine Analysis Note: This represents a typical starting point for method development.

| Parameter | Condition |

| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) japtronline.comjaptronline.com |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid (30:70, v/v) japtronline.comjaptronline.com |

| Flow Rate | 1.0 - 1.5 mL/min rjptonline.org |

| Detection Wavelength (UV) | 254-258 nm japtronline.comrjptonline.org |

| Column Temperature | Ambient or 30 °C |

| Injection Volume | 10 - 20 µL |

While HPLC is ideal for the analysis of the non-volatile drug substance, Gas Chromatography (GC) is employed for the detection and quantification of volatile or semi-volatile impurities. sci-hub.se This is particularly important for identifying and controlling residual solvents that may remain from the manufacturing process.

In a GC analysis, the sample is vaporized and transported by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column separates the components based on their boiling points and interaction with the stationary phase. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides both quantitative data and structural information for impurity identification. globalscientificjournal.com

Thin-Layer Chromatography (TLC) for Rapid Screening and Elution Order Studies

Thin-Layer Chromatography (TLC) serves as a fundamental and efficient technique for the rapid screening and separation of phenothiazine derivatives, including isomers like this compound. researchgate.nettsijournals.com Due to the close physicochemical properties of many phenothiazines, achieving clear separation can be challenging, but TLC is highly regarded for its utility in quality control and analytical diagnostics. researchgate.netresearchgate.net The technique's speed and flexibility are crucial for preliminary identification and for monitoring the presence of related substances or impurities. researchgate.net

The separation is typically performed on stationary phases such as silica (B1680970) gel or alumina. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) plates, for instance with silica gel 60G, are also utilized for enhanced separation efficiency. nuph.edu.ua The choice of the mobile phase is critical for achieving effective separation between structurally similar compounds. Various solvent systems have been developed for the analysis of phenothiazines. For example, systems containing ethyl acetate (B1210297), butanol, and ammonium (B1175870) hydroxide (B78521) have proven effective for separating these compounds from urine specimens. nih.gov The analysis can be performed on the phenothiazine salts (most commonly hydrochlorides) or on their free amine forms. researchgate.net

For the detection and identification of the separated compounds on the TLC plate, a combination of visualization methods is employed. This includes irradiation with UV light (typically at λ = 254 nm) and the use of specific spray reagents that produce colored spots, allowing for differentiation. nuph.edu.ua Common reagents include Dragendorff's reagent, ethanolic sulfuric acid, palladium chloride, and iodine/methanol solutions. tsijournals.comnuph.edu.uanih.gov The retention factor (Rf), calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification. researchgate.net By running multiple systems simultaneously, a reliable identification can be achieved. tsijournals.com

Below is a table summarizing various TLC systems used in the analysis of phenothiazines, which are applicable for studying this compound and its related compounds.

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application Note |

| Silica Gel | Ethyl acetate : n-butanol : conc. NH₄OH (89:10:1.5) | Ethanolic sulfuric acid spray, Palladium chloride spray | Separation of phenothiazines in urine. nih.gov |

| Silica Gel | Ethyl acetate : o-dichlorobenzene : conc. NH₄OH (90:9:1.4) | Ethanolic sulfuric acid spray, Palladium chloride spray | Alternative system for separating phenothiazines. nih.gov |

| HPTLC/TLC Silica Gel 60G | Methanol : n-butanol (60:40) with 0.1 M NaBr | Not specified | Semiquantitative analysis of phenothiazines in plasma. researchgate.net |

| HPTLC Silica Gel 60G F₂₅₄ | Various, optimized for prochlorperazine screening | UV light (254 nm), Lieberman reagent, Dragendorff reagent | Screening for prochlorperazine and other drugs in cases of combined poisoning. nuph.edu.ua |

| Silica Gel | Not specified | Dragendorff's spray, 10% Sulphuric acid spray, Iodine/methanol spray | General identification of phenothiazine drugs. tsijournals.com |

Electrophoretic and Other Physicochemical Characterization Methods for Research Applications

Beyond chromatographic techniques, electrophoretic and other physicochemical methods are essential for the comprehensive characterization of this compound in research settings. While specific electrophoretic studies on this particular isomer are not extensively detailed in the reviewed literature, capillary electrophoresis (CE) is a powerful technique for the separation of charged species like phenothiazine salts. Its high efficiency and resolution make it suitable for analyzing complex mixtures and separating closely related isomers.

Physicochemical characterization provides fundamental data about the compound's identity, purity, and properties. This compound, also known as Prochlorperazine Related Compound A or Prochlorperazine EP Impurity C, is a known impurity of the drug Prochlorperazine. synzeal.com Its characterization is therefore critical for the quality control of Prochlorperazine formulations.

Key physicochemical properties have been determined for this compound. These parameters are vital for developing analytical methods, understanding its behavior in various solvents, and for its structural confirmation.

| Property | Value / Description | Source(s) |

| IUPAC Name | 4-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride | |

| Synonyms | Prochlorperazine Related Compound A; Prochlorperazine 4-Chloro Isomer Dihydrochloride | synzeal.com |

| Molecular Formula | C₂₀H₂₄ClN₃S · 2HCl | |

| Molecular Weight | 446.86 g/mol | |

| Appearance | Off-White to Light Grey Solid | |

| Melting Point | 224-226°C | |

| Solubility | Slightly soluble in Water and Methanol. | |

| XLogP3 | 4.8 | nih.gov |

Computational Chemistry and Theoretical Modeling of 4 Chloro Perazine Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide a microscopic view of electron distribution and energy levels, which govern a molecule's stability and interaction potential.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine optimized molecular geometry, electronic properties, and reactivity descriptors. irjweb.comresearchgate.net For molecules like 4-Chloro Perazine Dihydrochloride (B599025), DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G+(d,p) or 6-311++G(d,p), can predict the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. nih.govirjweb.com

A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as it is energetically more favorable to move electrons from the HOMO to the LUMO. nih.gov

Table 1: Key Electronic Properties Investigated via DFT

| Property | Significance | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure and provides bond lengths and angles. | DFT (e.g., B3LYP/6-311G++) irjweb.com |

| HOMO Energy | Indicates the molecule's electron-donating capacity. | DFT nih.gov |

| LUMO Energy | Indicates the molecule's electron-accepting capacity. | DFT nih.gov |

| HOMO-LUMO Energy Gap (ΔE) | Correlates with chemical reactivity, polarizability, and kinetic stability. nih.gov | DFT nih.gov |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a standard method for predicting electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. nih.govresearchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is highly reliable for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov

These predictive methods are crucial for structural elucidation. By comparing theoretically predicted spectra with experimental data, researchers can confirm the structure of a synthesized compound. nih.govresearchgate.net For a molecule like 4-Chloro Perazine Dihydrochloride, DFT-based predictions could help assign specific NMR signals to the protons and carbons within the phenothiazine (B1677639) core, the propyl linker, and the piperazine (B1678402) ring, aiding in its unambiguous characterization. youtube.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules in various environments, such as in aqueous solution or embedded in a lipid membrane. nih.govnih.gov

Molecular Docking and Protein-Ligand Interaction Modeling (Focus on Binding Modes and Energetics in Theoretical Systems)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scitechnol.com This method is central to structure-based drug design, as it helps to elucidate the binding mode and estimate the binding affinity of a ligand to its target. semanticscholar.org The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them, often using functions that approximate the binding free energy. nih.gov

For this compound, which is an analogue of the antipsychotic drug prochlorperazine (B1679090), the primary targets are dopamine (B1211576) receptors (specifically D2). guidetopharmacology.orgnih.gov Docking studies on phenothiazine and piperazine derivatives have revealed key interactions responsible for their biological activity. These often include:

Hydrogen bonds: Formed between the nitrogen atoms of the piperazine ring or other acceptor/donor groups and polar residues in the receptor. scitechnol.com

Hydrophobic interactions: Involving the aromatic phenothiazine core and aliphatic parts of the side chain with nonpolar pockets of the receptor. scitechnol.com

π-π stacking: Occurring between the aromatic phenothiazine ring and aromatic residues of the protein, such as phenylalanine, tyrosine, or histidine. researchgate.net

Docking studies of various piperazine derivatives into protein targets like carbonic anhydrase IX have yielded binding affinities (scoring values) in the range of -7 to -9 kcal/mol, indicating stable complexes. nih.gov Such studies can rank potential drug candidates and guide the design of new analogues with improved binding energetics.

Table 2: Representative Binding Interactions for Piperazine/Phenothiazine Derivatives from Docking Studies

| Interaction Type | Molecular Feature Involved | Importance in Binding |

|---|---|---|

| Hydrogen Bonding | Piperazine nitrogen atoms, other heteroatoms. | Anchors the ligand in the binding site. scitechnol.com |

| Hydrophobic Interactions | Phenothiazine ring system, alkyl chains. | Contributes significantly to binding affinity. scitechnol.com |

| π-π Stacking | Aromatic phenothiazine core. | Stabilizes the complex with aromatic receptor residues. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues (Focus on Theoretical Structure-Property Relationships)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By identifying key molecular descriptors (physicochemical properties, electronic properties, or structural features), QSAR aims to predict the activity of new, unsynthesized compounds. youtube.comnih.gov

For phenothiazine and piperazine derivatives, QSAR studies have been instrumental in identifying the structural requirements for various pharmacological activities, including multidrug resistance reversal and antidepressant effects. nih.govnih.gov Important descriptors often include:

Hydrophobicity: The hydrophobic nature of the phenothiazine ring is frequently a dominant factor. nih.gov

Electronic Properties: Descriptors like HOMO energy have been correlated with activity, indicating the importance of electronic interactions. nih.gov

Steric and Field Descriptors: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D fields to describe the steric, electrostatic, and hydrophobic properties of molecules, identifying regions where modifications would enhance activity. nih.govkoreascience.kr

Topological Indices: These descriptors quantify aspects of molecular size, shape, and branching. ejbps.com

A QSAR study on aryl alkanol piperazine derivatives found that descriptors for atom-type counts, dipole moment, and specific electronic and shape parameters were crucial for predicting activity. nih.gov Similarly, research on phenothiazines as multidrug resistance modulators highlighted the dominant role of hydrophobic and hydrogen bond acceptor fields. nih.gov These models provide a theoretical basis for designing analogues of this compound with potentially enhanced or modified activities.

Theoretical Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)

The stability of a ligand-receptor complex is governed by a combination of intermolecular interactions. Theoretical methods can dissect and quantify these forces, providing a detailed understanding of the binding event. mdpi.com Key interactions for a molecule like this compound within a protein binding site include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govnih.gov

Hydrogen Bonding: The nitrogen atoms in the piperazine ring are potential hydrogen bond acceptors, while if protonated, the N-H group becomes a strong hydrogen bond donor. These interactions are highly directional and crucial for specificity. nih.gov

van der Waals Forces: These are non-specific attractive or repulsive forces between atoms. The large, aromatic phenothiazine core provides a significant surface area for favorable van der Waals contacts with hydrophobic pockets in a receptor. mdpi.com

Electrostatic Interactions: The positive charge on the protonated piperazine ring can form strong, long-range electrostatic interactions with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the binding site. youtube.com

Computational tools like Natural Bond Orbital (NBO) analysis can be used to quantitatively estimate the strength of these interactions. mdpi.com Understanding the intricate network of these non-covalent interactions is essential for explaining binding affinity and for rationally designing molecules with improved target engagement.

Molecular Interactions and Mechanistic in Vitro Investigations of 4 Chloro Perazine Dihydrochloride Analogues

Ligand-Target Binding Studies (Excluding Efficacy/Toxicity Outcomes)

Ligand-target binding studies are crucial for understanding the initial molecular recognition events that underpin the activity of compounds like 4-Chloro Perazine Dihydrochloride (B599025). These assays quantify the affinity of a ligand for its biological target.

The binding affinity of phenothiazine (B1677639) analogues, such as Perazine, for various neurotransmitter receptors is a key area of investigation. As a chlorinated derivative, 4-Chloro Perazine Dihydrochloride is expected to interact with similar targets. smolecule.com Research has shown that these compounds bind to a range of receptors, including dopamine (B1211576), serotonin (B10506), and adrenergic receptors. smolecule.com

The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. Studies on N-phenyl piperazine (B1678402) analogues have demonstrated high affinity for dopamine D3 receptors, with Ki values as low as 0.3 to 0.9 nM. nih.gov Similarly, other piperazine derivatives show significant affinity for serotonin 5-HT1A receptors. nih.gov

The binding profile for Perazine, a close analogue of this compound, has been characterized across multiple receptor types. This data provides a strong indication of the likely receptor interaction profile for its chlorinated form.

Table 1: In Vitro Receptor Binding Affinities (Ki) for Perazine

| Receptor Subtype | Ki (nM) |

|---|---|

| Dopamine D2 | 10 |

| Dopamine D3 | 5 |

| Dopamine D4 | 8 |

| Serotonin 5-HT1A | 150 |

| Serotonin 5-HT2A | 12 |

| Serotonin 5-HT2C | 25 |

| Alpha-1 Adrenergic | 8 |

This table presents representative data for the analogue Perazine, compiled from various pharmacological studies. The specific affinities for this compound may vary.

Beyond receptor binding, phenothiazine analogues can interact with and inhibit various enzymes. A significant area of study is their effect on cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. The phenothiazine neuroleptic Perazine has been identified as a potent inhibitor of CYP1A2. mdpi.com

The inhibitory potential is quantified by the enzyme inhibition constant (Ki), which indicates the concentration of the inhibitor needed to produce half of the maximum inhibition. ucl.ac.uk Kinetic analysis of Perazine's interaction with CYP1A2 revealed Ki values of 3.5 µM for the inhibition of caffeine (B1668208) 3-N-demethylation and 5 µM for caffeine 1-N-demethylation. mdpi.com The mechanism of inhibition by related compounds has been shown to be non-competitive for several CYP enzymes. mdpi.com Other studies on piperazine derivatives have identified noncompetitive inhibitors of α-glucosidase with Ki values ranging from 5.75 to 29.36 µM. tubitak.gov.tr

Table 2: Enzyme Inhibition Constants (Ki) for Perazine and Related Analogues

| Enzyme | Inhibitor | Substrate/Reaction | Ki Value | Inhibition Type |

|---|---|---|---|---|

| CYP1A2 | Perazine | Caffeine 3-N-demethylation | 3.5 µM | Not specified |

| CYP1A2 | Perazine | Caffeine 1-N-demethylation | 5 µM | Not specified |

This table compiles data on the enzyme inhibitory activity of Perazine and other piperazine-containing compounds. mdpi.comtubitak.gov.tr

Biophysical Characterization of Molecular Interactions

Biophysical techniques provide in-depth information about the dynamics, thermodynamics, and structural consequences of ligand-target binding.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real time. nuvisan.comnih.gov It provides precise data on the kinetics of a binding event, including the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). nih.gov From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = kd/ka). nih.gov

SPR has been extensively used to characterize the interaction of small molecules, including fragments containing piperazine moieties, with protein targets like G-protein coupled receptors (GPCRs). nih.govacs.org For instance, SPR was used to screen arylpiperazine fragments against the β1-adrenergic receptor, identifying hits with affinities (KD) in the micromolar range. nih.gov This technique is invaluable for confirming binding, determining affinity, and elucidating structure-activity relationships (SAR) by comparing the kinetic profiles of different analogues. nuvisan.com

Isothermal Titration Calorimetry (ITC) is a powerful biophysical method that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of a complete thermodynamic profile of the interaction, including the binding affinity (KD), the binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govacs.org

ITC studies on phenothiazine drugs binding to proteins like human serum albumin (HSA) and cyclodextrins have provided detailed insights into the forces driving complex formation. acs.orgnih.gov For example, the binding of fluphenazine (B1673473) to HSA at physiological pH was found to be dominated by a favorable enthalpic contribution, suggesting the role of electrostatic interactions and hydrogen bonding. acs.org Conversely, at acidic pH, the binding was driven by a large increase in entropy, consistent with hydrophobic interactions. acs.org These thermodynamic signatures are critical for understanding the nature of the molecular interactions between a drug and its target. nih.govchemrxiv.org

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary and tertiary structure of proteins and to detect conformational changes that occur upon ligand binding. anu.edu.au Proteins, being chiral molecules, exhibit a characteristic CD spectrum in the far-UV region (190-260 nm), which is sensitive to their secondary structure content (e.g., α-helix, β-sheet). rsc.org

When a ligand like a phenothiazine derivative binds to a protein, it can induce changes in the protein's conformation, which are reflected in its CD spectrum. nih.govresearchgate.net For example, studies have shown that the binding of phenothiazine derivatives to human serum albumin (HSA) and human thioredoxin 1 resulted in detectable changes in the proteins' secondary structure, indicating a conformational adaptation upon complexation. researchgate.netnih.gov Specifically, the binding of thioridazine (B1682328) to thioredoxin 1 was suggested to cause a partial unfolding of an alpha-helix. nih.gov This information is vital for understanding the allosteric effects and the full mechanism of ligand-protein interaction.

Studies on Cellular Uptake and Distribution Mechanisms in In Vitro Research Models (Excluding Clinical Pharmacokinetics)if-pan.krakow.pl

The cellular entry and subsequent intracellular fate of phenothiazine analogues, such as chlorpromazine (B137089), have been investigated in various in vitro models to elucidate the fundamental mechanisms governing their biological activity. These studies reveal a complex interplay of passive diffusion, specific uptake pathways, and significant intracellular accumulation, which are highly dependent on the cell type and experimental conditions.

Research indicates that the lipophilic nature of the phenothiazine ring structure facilitates a strong affinity for the lipid bilayers of cell membranes, promoting accumulation within these structures. frontiersin.orgnih.gov This interaction can modulate membrane fluidity and permeability. nih.gov Beyond simple membrane partitioning, the cellular uptake of phenothiazine derivatives is an active, energy-dependent process. uu.nl Studies in both MCF-7 and MCF-7/ADR breast cancer cells demonstrated that uptake of polyamidoamine dendrimers was significantly reduced at low temperatures and in the presence of metabolic inhibitors, indicating a reliance on cellular energy. uu.nl Similarly, research on aggregating rat brain cell cultures showed that chlorpromazine (CPZ) is predominantly found within the cells rather than the surrounding medium, accumulating over time with repeated exposure. tandfonline.com

A key mechanism implicated in the uptake of these compounds is endocytosis, particularly clathrin-mediated endocytosis (CME). Chlorpromazine itself is a well-established inhibitor of CME, a property that has been used experimentally to probe the uptake pathways of other substances. researchgate.netresearchgate.netnih.gov This inhibitory action occurs as chlorpromazine can cause clathrin to misassemble on internal structures, thus blocking the formation of clathrin-coated vesicles. uu.nlnih.gov Inhibition studies have shown that using chlorpromazine can reduce the cellular uptake of certain molecules by 20-25%, confirming the role of the clathrin-dependent pathway. researchgate.net For some phenothiazine derivatives, especially when formulated in nanocarriers like PEGylated compounds, endocytosis becomes the primary mode of entry, as opposed to passive diffusion for the small drug molecules alone. ashpublications.org

Once inside the cell, phenothiazine analogues exhibit distinct distribution patterns. Chlorpromazine has been shown to accumulate in various intracellular compartments, including the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes. nih.govnih.govoup.com In acute myeloid leukemia (AML) cells, treatment with CPZ disrupted the intracellular trafficking of mutated receptor tyrosine kinases, causing them to be retained in compartments away from the ER and Golgi. oup.com In human glioma cells, CPZ was found to induce autophagic cell death by accumulating in autophagic vacuoles and inhibiting the Akt/mTOR pathway. nih.gov Further studies in glioblastoma cells have shown that CPZ can induce ER stress and the unfolded protein response, indicating a significant interaction with the endoplasmic reticulum. uu.nl

The distribution kinetics can vary significantly between different in vitro models. In studies using primary rat and human hepatocytes and the HepaRG cell line, the concentration of CPZ in the culture medium was observed to decrease over time, corresponding with an initial increase within the cells. In contrast, studies with aggregating rat brain cell cultures showed a more pronounced and sustained accumulation within the cells, with up to 80% of the added CPZ found in the cell lysate. tandfonline.com

The following table summarizes key findings from in vitro research on the cellular uptake and distribution of chlorpromazine and related analogues.

Interactive Data Table: In Vitro Cellular Uptake and Distribution of Phenothiazine Analogues

| Cell Model | Compound Studied | Uptake/Distribution Mechanism | Key Research Findings | Reference(s) |

| Aggregating Rat Brain Cells | Chlorpromazine (CPZ) | Cellular Accumulation | CPZ is predominantly found in cells rather than the medium; accumulation occurs with repeated exposure. | tandfonline.com |

| Primary Rat/Human Hepatocytes, HepaRG Cells | Chlorpromazine (CPZ) | Cellular Uptake & Distribution | Amount of CPZ in medium decreases over time, while the amount in cells initially increases. Distribution differs between the cell systems. | |

| Human Leukemia Cells (MV4-11, HMC1) | Chlorpromazine (CPZ) | Intracellular Trafficking Disruption | CPZ alters the intracellular localization of mutated RTKs (FLT3-ITD, KIT-D816V), disrupting their trafficking from the ER/Golgi. | nih.govoup.com |

| Human Glioma Cells (U-87MG) | Chlorpromazine (CPZ) | Autophagy Induction, Intracellular Accumulation | CPZ induces autophagic cell death and accumulates in autophagic vacuoles. It inhibits the Akt/mTOR signaling pathway. | nih.gov |

| Human Glioblastoma Cells (T98G, U-87 MG) | Chlorpromazine (CPZ) | ER Stress Induction | CPZ induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). | uu.nl |

| Breast Cancer Cells (MCF-7, MCF-7/ADR) | PAMAM-G4-NH2 (as a model) | Energy-Dependent Endocytosis (CME) | Uptake is an energy-dependent process involving clathrin-mediated endocytosis (CME), which can be inhibited by chlorpromazine. | uu.nl |

| Various Cancer Cell Lines | PEGylated Phenothiazine Derivatives | Endocytosis | PEGylation shifts the cellular uptake mechanism from diffusion to endocytosis. | ashpublications.org |

Advanced Research Applications of 4 Chloro Perazine Dihydrochloride As a Chemical Tool

Role as an Analytical Standard and Reference Material

4-Chloro Perazine Dihydrochloride (B599025) is crucial as an analytical standard and reference material in research and quality control. synthinkchemicals.com As a certified reference material (CRM), it provides a benchmark for verifying the identity, purity, and concentration of the substance in various analytical tests. This is essential for ensuring the accuracy and reproducibility of experimental results.

The development of reference standards is a meticulous process, often involving production under stringent quality management systems like ISO 17034 to guarantee metrological traceability to the International System of Units (SI). For instance, the United States Pharmacopeia (USP) provides reference standards for compounds like perphenazine, a structurally related phenothiazine (B1677639), for use in specified quality tests and assays. sigmaaldrich.com Similarly, 4-Chloro Perazine Dihydrochloride, also known as Prochlorperazine (B1679090) Related Compound A, is utilized as a working or secondary reference standard in quality control during the commercial production of prochlorperazine and its formulations. synthinkchemicals.com

The availability of high-purity this compound with a comprehensive Certificate of Analysis is vital for researchers. lgcstandards.com This documentation confirms the material's identity and quality, which is fundamental for its use in applications such as method validation, and stability and release testing in pharmaceutical analysis. lgcstandards.com Its role as an impurity standard for prochlorperazine is particularly noteworthy, aiding in the development and validation of analytical methods to detect and quantify this specific impurity in drug substances and products. nih.gov

Table 1: Analytical and Reference Standard Applications

| Application | Description | Importance |

| Identity Verification | Confirms the chemical structure and identity of this compound in a sample. | Ensures that the correct compound is being studied, preventing erroneous conclusions. |

| Purity Assessment | Determines the percentage of the main compound and identifies any impurities present. | Critical for understanding the potential effects of impurities on experimental outcomes. |

| Assay Standardization | Used to calibrate analytical instruments and quantify the amount of the compound in a sample. | Guarantees the accuracy and comparability of quantitative measurements across different laboratories and studies. |

| Method Validation | Employed to validate the performance characteristics of new analytical methods. | Ensures that analytical methods are reliable, reproducible, and fit for their intended purpose. |

| Impurity Profiling | Serves as a reference for identifying and quantifying impurities in related pharmaceutical products, such as prochlorperazine. synthinkchemicals.com | Essential for meeting regulatory requirements and ensuring the safety and efficacy of pharmaceutical products. |

Application in Biochemical Pathway Elucidation (Non-Clinical Context)

In a non-clinical research setting, this compound and other phenothiazines are instrumental in elucidating complex biochemical pathways. Their diverse biological activities allow researchers to probe the function of various cellular systems. if-pan.krakow.pl Phenothiazines are known to interact with a wide range of biological targets, including dopamine (B1211576) receptors, calmodulin, and protein kinase C, making them useful tools for studying the roles of these proteins in cellular processes. if-pan.krakow.plplos.orgiiarjournals.org

One of the primary mechanisms of action for phenothiazines is the antagonism of dopamine receptors, particularly the D2 receptor. iiarjournals.orgbrieflands.com This property is leveraged in research to investigate dopamine-mediated signaling pathways in the central nervous system and other tissues. By observing the cellular and physiological responses to the blockade of these receptors, scientists can gain insights into their normal function and their involvement in various processes.

Furthermore, phenothiazines have been shown to inhibit calmodulin, a key calcium-binding protein that regulates numerous cellular enzymes and processes. if-pan.krakow.plplos.org This inhibitory action allows researchers to explore the downstream effects of calmodulin signaling pathways. The ability of phenothiazines to interfere with calmodulin-dependent enzymes provides a method to dissect the intricate network of biochemical reactions that govern cell physiology. if-pan.krakow.pl

Recent research has also highlighted the impact of phenothiazines on other critical signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are central to cell growth, proliferation, and survival. plos.orgbrieflands.com By modulating these pathways, phenothiazines can be used to study their regulation and their role in normal and pathological cellular functions. For instance, their ability to induce apoptosis and inhibit angiogenesis in cancer models provides a platform to investigate the molecular mechanisms underlying these processes. brieflands.com

Table 2: Investigated Biochemical Pathways

| Pathway/Target | Effect of Phenothiazines | Research Application |

| Dopamine Signaling | Antagonism of dopamine receptors (e.g., D2). iiarjournals.orgbrieflands.com | Elucidation of dopamine's role in neurotransmission and cellular regulation. |

| Calmodulin (CaM) Signaling | Inhibition of CaM activity. if-pan.krakow.plplos.org | Investigation of CaM-dependent enzymatic reactions and signaling cascades. |

| Protein Kinase C (PKC) | Inhibition of PKC activity. if-pan.krakow.pl | Study of PKC's role in signal transduction and cellular proliferation. |

| PI3K/AKT/mTOR Pathway | Modulation of pathway activity. brieflands.com | Understanding the regulation of cell growth, survival, and metabolism. |

| MAPK/ERK Pathway | Modulation of pathway activity. plos.org | Exploring the mechanisms of cell differentiation, proliferation, and apoptosis. |

| Efflux Pumps (e.g., P-glycoprotein) | Inhibition of pump function. if-pan.krakow.plmdpi.com | Investigating mechanisms of multidrug resistance in cells. |

Development of Chemical Probes for Molecular Biology Research

The unique structural scaffold of phenothiazines, including this compound, makes them valuable starting points for the development of chemical probes. bohrium.comresearchgate.netnih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a biological system. nih.gov

The development of fluorescent probes based on the phenothiazine structure is an active area of research. bohrium.comresearchgate.net The electron-rich nature of the phenothiazine ring system allows for the creation of donor-acceptor dyes that exhibit changes in their fluorescent properties upon binding to a target analyte. researchgate.net These probes can be designed to detect a wide range of molecules, including cations, anions, and reactive oxygen species, making them versatile tools for bioassays and environmental analysis. bohrium.comnih.gov

The process of developing a chemical probe often involves synthesizing a series of derivatives and evaluating their activity and selectivity. nih.govrsc.org For example, researchers might modify the substituents on the phenothiazine ring or the side chain to optimize binding to a specific protein. acs.org The goal is to create a probe that is potent, selective, and capable of functioning within a cellular environment. To ensure the observed effects are due to the intended target interaction, a structurally similar but inactive "negative control" compound is often developed alongside the active probe. nih.gov

These chemical probes have significant applications in target identification and validation. By attaching a reactive group or a reporter tag (like a fluorophore or a biotin (B1667282) handle) to the phenothiazine scaffold, researchers can create probes that covalently label their target protein. rsc.orgacs.org This allows for the isolation and identification of the protein, providing direct evidence of the probe's molecular target. This approach is crucial in phenotypic drug discovery, where the initial discovery is based on an observed cellular effect without prior knowledge of the target. nih.gov

Table 3: Chemical Probe Development and Application

| Probe Type | Design Strategy | Research Application |

| Fluorescent Probes | Incorporation of a fluorophore into the phenothiazine structure. bohrium.comresearchgate.net | Real-time imaging and quantification of target molecules in living cells. |

| Photoaffinity Probes | Introduction of a photoreactive group (e.g., diazirine, benzophenone). rsc.org | Covalent labeling and identification of the probe's binding partners upon UV irradiation. |

| Activity-Based Probes | Design of probes that react with the active site of a specific enzyme. acs.org | Profiling enzyme activity in complex biological samples and identifying enzyme inhibitors. |

| Biotinylated Probes | Attachment of a biotin tag for affinity purification. | Isolation and enrichment of the target protein and its interacting partners for subsequent analysis (e.g., by mass spectrometry). |

Future Directions and Emerging Paradigms in 4 Chloro Perazine Dihydrochloride Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The confluence of artificial intelligence (AI) and chemistry is paving the way for unprecedented efficiency in drug discovery and material science. For a compound like 4-Chloro Perazine Dihydrochloride (B599025), AI and machine learning (ML) offer powerful tools to predict its properties and synthetic pathways.

AI algorithms can be trained on vast datasets of known chemical reactions and molecular structures to predict the most efficient synthesis routes for novel compounds. mdpi.com This approach can significantly reduce the time and resources spent on trial-and-error laboratory work. For instance, a retrospective analysis of phenothiazine (B1677639) derivatives could yield a predictive model for the synthesis of 4-Chloro Perazine Dihydrochloride, optimizing for yield and purity.

Machine learning models are also being developed to forecast the physicochemical and biological properties of molecules. mdpi.com By analyzing the structure of this compound, these models could predict its potential interactions with biological targets, laying the groundwork for future non-clinical research.

A significant application of AI in this context is the generation of novel molecular structures with desired properties. mdpi.com Based on the core structure of this compound, generative models could propose modifications to enhance specific characteristics, such as binding affinity to a particular protein, while minimizing predicted off-target effects.

| AI/ML Application | Predicted Outcome for this compound Research | Potential Impact |

| Retrosynthesis Prediction | Identification of the most efficient and cost-effective synthetic pathway. | Reduced development time and cost. |

| Property Prediction | Estimation of physicochemical properties and potential biological activity. | Prioritization of research efforts. |

| Generative Design | Creation of novel analogues with improved theoretical profiles. | Expansion of the chemical space for investigation. |

This table is for illustrative purposes and contains hypothetical data.

Advancements in High-Throughput Screening Technologies for Molecular Interactions (Non-Clinical)

High-throughput screening (HTS) is a critical technology for rapidly assessing the interactions of a compound with a multitude of biological targets. nih.gov For this compound, advanced HTS methods can provide a comprehensive, non-clinical profile of its molecular interactions.

Modern HTS platforms have moved beyond simple binding assays. High-content screening (HCS), for example, can provide data on a compound's effects on cellular morphology and function, offering a more holistic view of its activity. pharmasalmanac.com The integration of automation and robotics has dramatically increased the scale and reproducibility of these experiments. pharmasalmanac.comtechnologynetworks.com

Label-free detection methods, such as surface plasmon resonance (SPR), are another significant advancement. nih.govpharmasalmanac.com These technologies allow for the real-time monitoring of molecular interactions without the need for fluorescent or radioactive labels, which can sometimes interfere with the assay. pharmasalmanac.com

The use of more physiologically relevant models, such as 3D cell cultures and organoids, in HTS is also on the rise. jocpr.com Screening this compound against these models could provide more predictive data on its potential effects in a complex biological system.

| HTS Technology | Application in this compound Research | Type of Data Generated |

| High-Content Screening (HCS) | Assessment of cellular responses to the compound. | Morphological changes, protein localization. |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics to target proteins. | Association and dissociation rates. |

| 3D Cell Culture Screening | Evaluation of compound effects in a more tissue-like environment. | Efficacy and potential toxicity in a complex system. |

This table is for illustrative purposes and contains hypothetical data.

Novel Spectroscopic and Imaging Techniques for Real-Time Molecular Dynamics Studies

Understanding the dynamic behavior of a molecule is key to elucidating its mechanism of action. Novel spectroscopic and imaging techniques are now making it possible to observe these dynamics in real-time and at an unprecedented level of detail.

Ultrafast spectroscopic methods, operating on the femtosecond timescale, can capture the transient states of a molecule as it undergoes a chemical reaction or interacts with its environment. spectroscopyonline.com These techniques could be used to study the conformational changes of this compound upon binding to a target, providing insights into the energetic landscape of the interaction.

Advanced imaging techniques are also emerging that allow for the visualization of molecular processes within living cells. nih.govphysiology.orgyoutube.com For example, super-resolution microscopy can overcome the diffraction limit of light, enabling the localization of individual molecules of this compound within a cell.

The development of novel fluorescence probes, which can be designed to report on specific molecular events, further enhances the capabilities of these imaging techniques. nih.gov A custom-designed probe could, for instance, be used to track the intracellular trafficking of this compound.

| Technique | Application to this compound | Information Gained |

| Ultrafast Spectroscopy | Monitoring of rapid conformational changes. | Understanding of binding dynamics. |

| Super-Resolution Microscopy | Visualization of subcellular localization. | Insights into cellular uptake and distribution. |

| Custom Fluorescence Probes | Tracking of specific molecular interactions. | Real-time monitoring of target engagement. |

This table is for illustrative purposes and contains hypothetical data.

Development of Advanced Analytical Platforms for Impurity Profiling and Quality Control in Research Samples

The purity of a chemical compound is paramount for the reliability and reproducibility of research findings. Advanced analytical platforms are essential for the comprehensive impurity profiling and quality control of research-grade samples of this compound.

Regulatory guidelines necessitate the identification and quantification of impurities at very low levels. nih.gov Modern chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), provide the sensitivity and specificity required to meet these demands. nih.gov

These platforms can not only separate and quantify known impurities but also aid in the structural elucidation of unknown ones. This is crucial for understanding the degradation pathways of the compound and for ensuring the stability of research samples over time.

The implementation of robust quality control procedures, underpinned by these advanced analytical methods, is a critical component of any research program involving this compound. This ensures that the observed biological effects are attributable to the compound itself and not to the presence of impurities.

| Analytical Technique | Purpose in Quality Control | Key Advantage |

| UHPLC-HRMS | Separation, identification, and quantification of impurities. | High sensitivity and specificity. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the compound and its impurities. | Detailed structural information. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Detection and quantification of elemental impurities. | Trace metal analysis. |

This table is for illustrative purposes and contains hypothetical data.

Q & A

Basic Research Questions

Q. What is the recommended synthetic pathway for 4-Chloro Perazine Dihydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, such as nucleophilic substitution or condensation, followed by dihydrochloride salt formation. Key parameters include reaction temperature (optimized to avoid side reactions), pH control during salt formation, and purification via recrystallization or column chromatography. For structurally analogous compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride), alkaline conditions and hydrogen chloride treatment are critical for stabilizing the final product .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer : Store the compound in a tightly sealed, moisture-free container at 2–8°C, away from light. Use desiccants to prevent hygroscopic degradation. Handling requires PPE (gloves, lab coat, goggles) and adherence to fume hood protocols, as similar hydrochlorides are classified as suspected carcinogens . Waste disposal must follow approved hazardous chemical protocols .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design with this compound?

- Methodological Answer : Solubility in polar solvents (e.g., water, DMSO) and stability under varying pH and temperature conditions must be empirically validated. For example, hydrazine-containing hydrochlorides (e.g., 4-Hydrazinylpyridine dihydrochloride) show sensitivity to oxidation, necessitating inert atmospheres during dissolution . Pre-experiment stability assays (e.g., HPLC monitoring over 24 hours) are recommended .

Advanced Research Questions

Q. What enzymatic pathways are affected by this compound, and how do researchers determine its inhibitory constants (Ki) for CYP isoforms?

- Methodological Answer : The compound may inhibit cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19) via competitive or allosteric mechanisms. To determine Ki values, use human liver microsomes or recombinant CYP isoforms with probe substrates (e.g., diclofenac for CYP2C9). Measure metabolite formation rates via LC-MS and apply Dixon or Lineweaver-Burk plots to calculate inhibition kinetics .

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different experimental models?

- Methodological Answer : Discrepancies may arise from variations in enzyme sources (e.g., microsomes vs. Supersomes) or substrate concentrations. Standardize assays using identical incubation conditions (pH 7.4, 37°C) and validate with positive controls (e.g., ketoconazole for CYP3A4). Cross-laboratory reproducibility studies are essential .

Q. What advanced spectroscopic techniques are optimal for characterizing the structural integrity of this compound in solution?

- Methodological Answer : Use a combination of:

- NMR (1H/13C) to confirm proton environments and chloride counterion interactions.

- HPLC-MS to assess purity and detect degradation products.

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation.

For hydrazine derivatives, FT-IR can monitor N-H stretching vibrations .

Q. How does this compound interact with cellular receptors, and what assays are suitable for quantifying its binding affinity?

- Methodological Answer : Radioligand displacement assays (e.g., using [3H]-spiperone for dopamine D2 receptors) or fluorescence polarization (FP) assays can measure receptor affinity. For epigenetic targets (e.g., LSD1), chromatin immunoprecipitation (ChIP) quantifies changes in H3K4 methylation post-treatment .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the metabolic stability of this compound in hepatic models?

- Methodological Answer : Variability may stem from interspecies differences (e.g., rat vs. human hepatocytes) or incubation conditions. Conduct parallel experiments with control compounds (e.g., verapamil for CYP3A4) and use pooled human microsomes to minimize donor-specific effects. Statistical tools like ANOVA can identify significant outliers .

Safety and Compliance

Q. What in vitro toxicity screening protocols are recommended prior to in vivo studies with this compound?

- Methodological Answer : Perform:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.